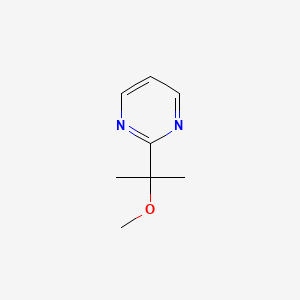

2-(2-Methoxypropan-2-yl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-(2-methoxypropan-2-yl)pyrimidine |

InChI |

InChI=1S/C8H12N2O/c1-8(2,11-3)7-9-5-4-6-10-7/h4-6H,1-3H3 |

InChI Key |

CDFLIPBXXMXWPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=CC=N1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Methoxypropan 2 Yl Pyrimidine

De Novo Synthesis Routes for the Pyrimidine (B1678525) Core

The formation of the pyrimidine ring from acyclic precursors, known as de novo synthesis, is a fundamental approach to accessing substituted pyrimidines. These methods typically involve the condensation of a three-carbon component with a source of the N-C-N fragment.

Cyclocondensation Strategies

Cyclocondensation reactions are a widely employed strategy for the synthesis of pyrimidine rings. organic-chemistry.org These reactions typically involve the condensation of a β-dicarbonyl compound or its equivalent with an amidine. To synthesize a pyrimidine with a 2-(2-methoxypropan-2-yl) substituent, one would theoretically use 2-methoxy-2-methylpropanamidine as the N-C-N component. This amidine can be reacted with various three-carbon synthons.

A general and efficient method for the synthesis of 2-substituted pyrimidines involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts. organic-chemistry.org This approach provides a high-yielding and direct route to 2-substituted pyrimidine-5-carboxylic esters.

For pyrimidines bearing bulky substituents, such as the analogous 2,4,6-tri-tert-butylpyrimidine, a one-pot process involving the condensation of a ketone (pinacolone) with nitriles (pivalonitrile) mediated by a strong acid anhydride (B1165640) like triflic anhydride has been reported. nih.gov This suggests that a similar strategy could potentially be employed for the synthesis of 2-(2-methoxypropan-2-yl)pyrimidine by using appropriately substituted starting materials.

| 3-Carbon Component | N-C-N Component | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Amidinium salt | 2-Substituted pyrimidine-5-carboxylic ester | Room temperature, N2 atmosphere | Moderate to excellent | organic-chemistry.org |

| Pinacolone | Pivalonitrile (2 equiv.) | 2,4,6-Tri-tert-butylpyrimidine | Triflic anhydride | 70% | nih.gov |

Ring-Closing Methodologies

Ring-closing or intramolecular cyclization reactions provide another avenue to the pyrimidine core, starting from a linear precursor that already contains all the necessary atoms. An aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction has been reported for the synthesis of trifluoromethylated pyrimidines from trifluorinated 2-bromoenones and amidines. organic-chemistry.org This type of intramolecular cyclization is a powerful tool for constructing the pyrimidine ring with high selectivity.

Another approach involves the samarium chloride-catalyzed cyclization of β-formyl enamides with urea (B33335) under microwave irradiation, which serves as a source of ammonia. organic-chemistry.org Furthermore, intramolecular cyclization of m-homoprenylphenols has been achieved using hypervalent iodine reagents, proceeding through an oxidative nucleophilic aromatic substitution where the prenyl group acts as a carbon nucleophile. nih.gov While not directly forming a pyrimidine, this demonstrates the principle of intramolecular ring formation that could be adapted. The Dieckmann condensation is a well-known intramolecular reaction for forming cyclic ketones, and analogous strategies can be envisioned for heterocyclic systems. youtube.com

Functionalization of the Pyrimidine Ring

Once the pyrimidine core is synthesized, further diversification can be achieved by functionalizing the ring. The electronic nature of the pyrimidine ring, with its two electron-withdrawing nitrogen atoms, dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Analogues

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally difficult due to the electron-deficient nature of the heterocycle. byjus.commasterorganicchemistry.commasterorganicchemistry.com When such reactions do occur, they are highly regioselective, favoring substitution at the C-5 position, which is the most electron-rich carbon. For pyrimidines bearing an alkoxy group at the C-2 position, the outcome of electrophilic substitution would still be directed to the C-5 position. However, the presence of the bulky 2-(2-methoxypropan-2-yl) group might sterically hinder this position to some extent. Direct chlorination of 2-tert-butylpyrimidine to give 2-tert-butyl-5-chloropyrimidine (B14864664) has been reported, illustrating that electrophilic halogenation at C-5 is possible even with a bulky C-2 substituent.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a much more common and synthetically useful reaction for pyrimidines. mdpi.commdpi.comnih.govwashington.edu The electron-deficient nature of the ring makes it susceptible to attack by nucleophiles, particularly at the C-2, C-4, and C-6 positions, which are activated by the adjacent nitrogen atoms. In the case of this compound, if a suitable leaving group were present at the C-4 or C-6 position (e.g., a halogen), it could be displaced by a variety of nucleophiles.

The regioselectivity of SNAr on di-substituted pyrimidines can be complex and is influenced by both the nature of the substituents and the incoming nucleophile. For instance, in 2-methanesulfonyl-4-chloropyrimidine, alkoxides selectively substitute at the C-2 position, while amines and Stille coupling partners prefer the C-4 position. wuxiapptec.com This selectivity is often rationalized by the stability of the Meisenheimer intermediate.

| Substrate | Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | 2-Amino-4-amino-6-chloropyrimidine-5-carbaldehyde | Triethylamine, ethanol, reflux | Good | mdpi.com |

| 2-MeSO2-4-chloropyrimidine | Alkoxide | 2-Alkoxy-4-chloropyrimidine | -78 °C | Exclusive C-2 substitution | wuxiapptec.com |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to pyrimidine systems. baranlab.org To perform these reactions on this compound, a halogen substituent would typically be required on the pyrimidine ring, most commonly at the C-4 or C-6 positions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyrimidine with a boronic acid or its ester. libretexts.orgresearchgate.netmdpi.com It is a versatile method for introducing aryl, heteroaryl, or vinyl groups. For instance, 2,4-dichloropyrimidines have been shown to undergo selective Suzuki coupling at the C-4 position. mdpi.com The reaction conditions can be tuned to achieve high yields and selectivity.

| Halopyrimidine | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 80% | mdpi.com |

| 2-Chloropyrimidine | 2-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene | 99% | harvard.edu |

Heck Reaction: The Heck reaction couples a halopyrimidine with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgpearson.comscienceinfo.com This reaction is highly stereoselective, typically affording the trans isomer. The reaction is catalyzed by a palladium complex and requires a base.

| Halopyrimidine | Alkene | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl halide | Activated alkene | Pd(OAc)2 | Triethylamine | DMF | Good | scienceinfo.com |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a halopyrimidine and a terminal alkyne, and it is catalyzed by a palladium complex with a copper(I) co-catalyst. washington.eduwikipedia.orglibretexts.orggold-chemistry.orgorganic-chemistry.org This method is invaluable for the synthesis of alkynylpyrimidines.

| Halopyrimidine | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromopyridine hydrochloride | Terminal alkyne | Pd catalyst | CuI | Amine | Acetonitrile | Good | washington.edu |

| Aryl iodide | Terminal alkyne | Pd(PPh3)4 | CuI | Triethylamine | THF | Good | wikipedia.org |

Introduction and Modification of the 2-Methoxypropan-2-yl Substituent

The introduction of the 2-methoxypropan-2-yl group at the C2-position of the pyrimidine ring is a key synthetic challenge. This tertiary alkoxy substituent can be installed through various synthetic strategies, primarily involving nucleophilic substitution or metal-catalyzed cross-coupling reactions.

A primary and straightforward approach for the synthesis of this compound involves the nucleophilic substitution of a suitable pyrimidine precursor. A common starting material for such a reaction is a 2-halopyrimidine, such as 2-chloropyrimidine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the halide is displaced by the 2-methoxy-2-propoxide anion.

The alkoxide can be generated in situ by treating 2-methoxy-2-propanol with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The choice of solvent is crucial, with polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being typically employed to facilitate the reaction.

Table 1: Representative Conditions for Nucleophilic Alkoxylation of 2-Halopyrimidines

| Entry | Halopyrimidine | Alkoxide Source | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Chloropyrimidine | 2-Methoxy-2-propanol | NaH | DMF | 80 | Not reported |

Alternatively, etherification can be achieved through a Williamson-type synthesis where a 2-hydroxypyrimidine (B189755) (or its tautomer, pyrimidin-2-one) is reacted with a suitable alkylating agent corresponding to the 2-methoxypropan-2-yl group. However, the synthesis of the required tertiary alkyl halide can be challenging due to competing elimination reactions.

Modification of the 2-methoxypropan-2-yl substituent once it is on the pyrimidine ring is chemically challenging due to the stability of the ether linkage and the steric hindrance of the tertiary carbon. Cleavage of the ether to reveal a 2-(propan-2-yl)pyrimidine would require harsh conditions, such as strong acids (e.g., HBr or HI), which could also lead to undesired reactions on the pyrimidine ring itself.

The this compound molecule itself is achiral. However, if the pyrimidine ring or other parts of the molecule contain stereocenters, the introduction of the bulky 2-methoxypropan-2-yl group could be influenced by or could influence the stereochemical outcome of subsequent reactions.

For the synthesis of chiral pyrimidine derivatives, stereoselective methods are employed. While there is no direct literature on the stereoselective synthesis of this compound, general principles can be applied. For instance, if a chiral precursor is used, such as a pyrimidine with a chiral auxiliary, the introduction of the 2-methoxypropan-2-yl group could proceed with diastereoselectivity.

Furthermore, the development of chiral catalysts for the asymmetric synthesis of substituted pyrimidines is an active area of research. A potential, though not yet reported, approach could involve the enantioselective catalytic alkoxylation of a prochiral pyrimidine derivative.

Advanced Synthetic Strategies and Catalytic Applications

Modern synthetic organic chemistry offers a variety of advanced strategies and catalytic systems that could be applied to the synthesis of this compound, potentially offering higher efficiency, selectivity, and functional group tolerance compared to traditional methods.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to C-O bond formation. A plausible route for the synthesis of this compound would be the palladium-catalyzed coupling of a 2-halopyrimidine with 2-methoxy-2-propanol. This reaction typically employs a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method can be advantageous due to its milder reaction conditions and broader substrate scope.

Table 2: Plausible Catalytic Systems for C-O Bond Formation

| Entry | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| 1 | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene |

This table presents potential catalytic systems based on general palladium-catalyzed C-O coupling reactions.

Another advanced strategy involves the direct C-H functionalization of the pyrimidine ring. While challenging, the development of catalysts for the direct C-H alkoxylation of heterocycles is a growing field. This approach would be highly atom-economical as it avoids the pre-functionalization of the pyrimidine ring with a leaving group.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org These principles can be applied to the synthesis of this compound to make the process more environmentally benign. researchgate.netresearchgate.net

One key aspect is the use of greener solvents. Traditional solvents like DMF are effective but have toxicity concerns. The exploration of more environmentally friendly solvents such as ionic liquids or even solvent-free reaction conditions is a key area of green chemistry research in pyrimidine synthesis. organic-chemistry.org

Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and energy consumption. organic-chemistry.orgrasayanjournal.co.in The application of microwave irradiation to the nucleophilic substitution or palladium-catalyzed synthesis of this compound could lead to faster and more efficient processes.

The use of catalysts, as discussed in the previous section, is also a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, which reduces energy consumption and waste generation. organic-chemistry.orgresearchgate.net The development of reusable heterogeneous catalysts would further enhance the green credentials of the synthesis.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Method | Green Chemistry Approach |

|---|---|---|

| Solvent | DMF, THF | Ionic Liquids, Water, Solvent-free |

| Energy Source | Conventional Heating | Microwave Irradiation, Ultrasonication organic-chemistry.org |

| Catalyst | Stoichiometric reagents | Reusable catalysts, Biocatalysts rasayanjournal.co.in |

| Atom Economy | Often lower | Higher through C-H activation |

| Waste Generation | Higher | Minimized organic-chemistry.org |

Reactivity Profiles and Mechanistic Insights of 2 2 Methoxypropan 2 Yl Pyrimidine

Acid-Base Equilibria and Protonation Studies of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring in 2-(2-methoxypropan-2-yl)pyrimidine possesses basic properties due to the lone pairs of electrons on the nitrogen atoms. Pyrimidine itself is a weak base, with a pKa value for its conjugate acid of about 1.23. wikipedia.org The presence of the 2-(2-methoxypropan-2-yl) group, an electron-donating group, is expected to increase the basicity of the pyrimidine ring compared to the unsubstituted parent compound. This is because the alkoxy group can donate electron density to the ring, making the nitrogen lone pairs more available for protonation.

It has been observed in studies of 2,4,6-triaminopyrimidines that protonation can also occur at the C5 position, leading to stable cationic sigma-complexes, especially when the ring is highly activated by electron-donating groups. nih.gov However, with a single alkoxy group, protonation on the ring nitrogen is the more probable event.

Table 1: Illustrative pKa Values of Pyrimidine and Related Compounds

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Pyrimidine | 1.23 | wikipedia.org |

| Pyridine (B92270) | 5.23 | bhu.ac.in |

| 2-Aminopyrimidine (B69317) | 3.54 | General knowledge |

| 2-Methoxypyrimidine | ~2.0 (estimated) | General knowledge |

Note: The pKa value for this compound is an estimation based on the electronic effects of the alkoxy substituent.

Reaction Pathways and Transition State Analysis

The reaction pathways of this compound are dictated by the electronic nature of the pyrimidine ring. The electron-deficient character of the pyrimidine nucleus makes it susceptible to nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. slideshare.net In the case of this compound, the substituent is at the 2-position, which is a primary site for nucleophilic attack. However, the 2-methoxypropan-2-yl group is generally a poor leaving group. Nucleophilic displacement of this group would likely require harsh reaction conditions.

Electrophilic substitution on the pyrimidine ring is generally difficult but can occur at the C5 position, which is the most electron-rich carbon atom. wikipedia.org The presence of the electron-donating 2-alkoxy group in this compound would activate the ring towards electrophilic attack, making substitution at the C5 position more feasible compared to unsubstituted pyrimidine. researchgate.net Reactions such as nitration and halogenation would be expected to proceed at this position under suitable conditions. bhu.ac.in

Computational studies, including transition state analysis, are powerful tools for elucidating the mechanisms of these reactions. nih.gov For nucleophilic aromatic substitution (SNAr) reactions, the mechanism typically involves the formation of a Meisenheimer complex as a high-energy intermediate. Transition state calculations can help to determine the activation energy for the formation of this intermediate and the subsequent departure of the leaving group. Similarly, for electrophilic aromatic substitution, the stability of the sigma complex (Wheland intermediate) can be assessed through computational methods.

Tautomerism and Isomerization Phenomena

Tautomerism is a form of isomerization that involves the migration of a proton. In the context of pyrimidines, the most common form is keto-enol tautomerism, which is observed in hydroxypyrimidines. nih.govnih.gov For this compound, where the oxygen atom is part of an ether linkage and there are no labile protons on the substituent that can readily tautomerize with the pyrimidine ring, this type of tautomerism is not expected.

However, isomerization reactions involving the rearrangement of the pyrimidine ring or its substituents are known to occur under certain conditions. For instance, the Dimroth rearrangement is a well-known isomerization of certain substituted pyrimidines. nih.gov Another type of isomerization is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, which can lead to the formation of a rearranged product. wikipedia.org While there is no specific literature on the isomerization of this compound, the possibility of such rearrangements under specific reaction conditions, particularly with strong nucleophiles, cannot be entirely ruled out.

Isomerization could also potentially occur within the 2-(2-methoxypropan-2-yl) moiety under certain catalytic conditions, although this would be a property of the substituent rather than the pyrimidine ring itself.

Investigation of Pyrimidine Ring Opening and Closure Mechanisms

The pyrimidine ring is generally stable, but it can undergo ring-opening reactions under specific conditions, often facilitated by nucleophilic attack. A notable mechanism for ring transformation in pyrimidines is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This mechanism is particularly relevant for substituted pyrimidines reacting with strong nucleophiles like metal amides. The process involves the initial addition of the nucleophile to an electrophilic carbon atom of the pyrimidine ring, followed by the opening of the ring to form an open-chain intermediate. Subsequent recyclization then leads to a new heterocyclic ring.

While the 2-alkoxy group is not a typical leaving group in the context of the classical ANRORC mechanism, strong nucleophiles could potentially initiate a ring-opening sequence. For instance, treatment with a very strong base could potentially lead to complex rearrangements.

Another possibility for ring opening is through reductive or oxidative cleavage, although these reactions typically require harsh conditions. The stability of the pyrimidine ring in this compound under normal laboratory conditions is expected to be high.

Recent studies have reported the isomerization of pyrazolopyrimidines to pyrazolopyridines through a ring-opening/closing mechanism in the presence of aqueous NaOH, a process that was studied using DFT calculations. rsc.org This highlights the possibility of such transformations in related heterocyclic systems.

Reactivity at the 2-Methoxypropan-2-yl Moiety

The 2-methoxypropan-2-yl group is a tertiary ether. Ethers are generally unreactive and are often used as solvents. pressbooks.pub However, they can be cleaved under strongly acidic conditions, typically with strong acids like HBr or HI. masterorganicchemistry.com The cleavage of ethers can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether.

Given that the 2-methoxypropan-2-yl group is a tertiary ether, its cleavage under acidic conditions would likely proceed through an SN1 mechanism. pressbooks.pub This would involve the protonation of the ether oxygen, followed by the departure of methanol (B129727) to form a stable tertiary carbocation (the 2-pyrimidinyl-2-propyl cation). This carbocation would then react with a nucleophile present in the reaction mixture.

Table 2: Plausible Reactions at the 2-Methoxypropan-2-yl Moiety

| Reagent/Condition | Plausible Reaction | Mechanism | Product Type |

|---|---|---|---|

| Strong Acid (e.g., HBr, HI) | Ether Cleavage | SN1 | 2-(2-Halopropan-2-yl)pyrimidine and Methanol |

| Strong Lewis Acid (e.g., BBr3) | Ether Cleavage | SN1-like | 2-(2-Bromopropan-2-yl)pyrimidine |

The reactivity of tertiary alcohols, which can be formed from the cleavage of tertiary ethers, is well-established. They are more reactive towards halogen acids due to the stability of the resulting tertiary carbocation. stackexchange.com Similarly, the tertiary carbocation formed from the cleavage of the 2-methoxypropan-2-yl group would be stabilized by the adjacent pyrimidine ring.

It is important to note that the conditions required for the cleavage of the 2-methoxypropan-2-yl ether are harsh and would likely also affect the pyrimidine ring, potentially leading to protonation or other reactions.

Spectroscopic Characterization and Advanced Analytical Techniques for 2 2 Methoxypropan 2 Yl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. A full NMR analysis, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, would provide an unambiguous assignment of all proton and carbon signals and confirm the connectivity of the molecule.

¹H NMR Spectroscopy The ¹H NMR spectrum is expected to show three distinct signals. The pyrimidine (B1678525) ring protons typically appear in the aromatic region, while the aliphatic protons of the substituent appear further upfield.

Pyrimidine Protons: The pyrimidine ring gives rise to an AX₂ spin system. The proton at the 5-position (H-5) is expected to appear as a triplet due to coupling with the two equivalent protons at the 4- and 6-positions. The chemically and magnetically equivalent protons at the 4- and 6-positions (H-4, H-6) would appear as a doublet, coupled to the H-5 proton.

Substituent Protons: The 2-methoxypropan-2-yl group contains two sets of protons. The six protons of the two equivalent methyl groups attached to the quaternary carbon are expected to appear as a sharp singlet. The three protons of the methoxy (B1213986) group will also produce a distinct singlet.

¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum should display five signals, corresponding to the five unique carbon environments in the molecule's symmetric structure.

Pyrimidine Carbons: Three signals are expected for the pyrimidine ring. The carbon at the 2-position (C-2), being directly attached to the substituent and two nitrogen atoms, would be the most downfield of the pyrimidine carbons. The equivalent C-4 and C-6 carbons would produce a single signal, as would the C-5 carbon.

Substituent Carbons: Two signals are expected for the substituent. The quaternary carbon atom bonded to the pyrimidine ring and the oxygen atom would appear significantly downfield. The equivalent methyl carbons and the methoxy carbon would appear in the upfield aliphatic region. docbrown.info

2D NMR Spectroscopy Two-dimensional NMR techniques are essential to confirm the assignments from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a clear correlation between the pyrimidine signals at H-4/H-6 and H-5, confirming their adjacent relationship. No other correlations are expected, as the substituent protons have no adjacent, non-equivalent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would link the H-4/H-6 signal to the C-4/C-6 signal, the H-5 signal to the C-5 signal, the substituent methyl proton signal to its corresponding carbon signal, and the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connection between the pyrimidine ring and the substituent. A key correlation would be expected from the protons of the two equivalent methyl groups on the substituent to the quaternary carbon (Cq) and across the ether linkage to the methoxy carbon. Most importantly, a correlation from these same methyl protons to the C-2 carbon of the pyrimidine ring would definitively confirm the substitution site.

Table 1: Expected NMR Spectroscopic Data for 2-(2-Methoxypropan-2-yl)pyrimidine

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C2 | - | - | 170-175 |

| C4, C6 | ~8.7 | d | 157-160 |

| C5 | ~7.3 | t | 118-122 |

| C(CH₃)₂ | - | - | 75-80 |

| C(CH₃)₂ | ~1.6 | s | 25-30 |

| OCH₃ | ~3.3 | s | 50-55 |

Electronic Spectroscopy (UV-Visible Absorption and Fluorescence)

UV-Visible spectroscopy provides information on the electronic transitions within a molecule.

UV-Visible Absorption: The pyrimidine ring acts as the primary chromophore. It is expected to exhibit two main absorption bands characteristic of heteroaromatic systems. A strong absorption band below 250 nm would correspond to a π → π* transition, and a weaker band at a longer wavelength (around 260-280 nm) would correspond to an n → π* transition involving the non-bonding electrons on the nitrogen atoms. nih.gov

Fluorescence Spectroscopy: Simple pyrimidine derivatives are often weakly fluorescent or non-fluorescent due to efficient intersystem crossing from the excited singlet state to the triplet state. Therefore, significant fluorescence emission is not expected for this compound upon excitation at its absorption maxima.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

HRMS is an indispensable technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

For this compound, the molecular formula is C₈H₁₂N₂O. The calculated monoisotopic mass would be used to confirm this composition with an accuracy typically within 5 ppm. The expected monoisotopic mass is approximately 152.09496 Da. Electron ionization (EI) would likely lead to fragmentation, with an expected prominent fragment resulting from the loss of a methyl radical (•CH₃) to form a stable oxonium ion.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of the compound be grown, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would precisely determine all bond lengths, bond angles, and torsional angles. Furthermore, it would reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding (if impurities like water are present) or π-stacking between the pyrimidine rings of adjacent molecules. Currently, no public crystal structure data is available for this compound.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. The structure of this compound contains a plane of symmetry that bisects the pyrimidine ring and the C-O-C bond of the substituent. Due to this symmetry element, the molecule is achiral. Therefore, it will not rotate plane-polarized light and will be inactive in chiroptical spectroscopic measurements. This technique is not applicable for the stereochemical analysis of this compound.

Structure Activity Relationship Sar Studies in the Chemical Context of 2 2 Methoxypropan 2 Yl Pyrimidine Derivatives

Impact of Substituents on Pyrimidine (B1678525) Ring Reactivity

The reactivity of the pyrimidine ring is significantly modulated by the electronic properties of its substituents. The 2-(2-Methoxypropan-2-yl) group, with its tertiary alkyl and methoxy (B1213986) components, imparts a distinct electronic and steric character to the pyrimidine core. The methoxy group, being an electron-donating group through resonance, can increase the electron density of the ring, potentially affecting its susceptibility to electrophilic and nucleophilic attack.

Substituents on the pyrimidine ring can be broadly categorized based on their electronic effects: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). EDGs, such as alkoxy and amino groups, generally increase the electron density of the pyrimidine ring, making it more susceptible to electrophilic aromatic substitution and less prone to nucleophilic aromatic substitution. Conversely, EWGs, like nitro and cyano groups, decrease the ring's electron density, facilitating nucleophilic attack.

The position of the substituent on the pyrimidine ring is also a critical determinant of its reactivity. The pyrimidine ring has three distinct positions for substitution: C2, C4/C6, and C5. The C2 and C4/C6 positions are generally more electron-deficient and thus more susceptible to nucleophilic attack, while the C5 position is more akin to a benzene-like carbon and is more reactive towards electrophiles.

A comparative analysis of the reactivity of substituted pyrimidines highlights the profound impact of the substituent's nature and position. For instance, the presence of a strong EWG at the C2 position significantly enhances the rate of nucleophilic substitution at the C4 and C6 positions.

| Substituent at C2 | Electronic Effect | Impact on Nucleophilic Substitution at C4/C6 |

| -NO2 | Strong Electron-Withdrawing | Significantly Activated |

| -CN | Moderate Electron-Withdrawing | Activated |

| -Cl | Weak Electron-Withdrawing | Slightly Activated |

| -H | Neutral | Baseline Reactivity |

| -CH3 | Weak Electron-Donating | Deactivated |

| -OCH3 | Strong Electron-Donating | Significantly Deactivated |

Stereochemical Influence of the 2-Methoxypropan-2-yl Moiety on Molecular Interactions

The 2-methoxypropan-2-yl group introduces a chiral center when the two methyl groups on the isopropyl moiety are different, leading to stereoisomers that can exhibit distinct biological activities and molecular interactions. The spatial arrangement of the methoxy group and the tertiary carbon of the propan-2-yl substituent creates a unique three-dimensional profile that can influence how the molecule docks into a binding site.

The stereochemistry of this moiety can dictate the orientation of the pyrimidine ring within a receptor pocket, potentially leading to differential binding affinities between enantiomers. The bulkiness of the tertiary butyl-like structure also imposes significant steric hindrance, which can either be advantageous by providing selectivity for a specific binding site or disadvantageous by preventing access to a desired target.

Conformational Flexibility and its Implications for Molecular Recognition

The rotatable bonds within the 2-(2-methoxypropan-2-yl) side chain, specifically the C-C and C-O bonds, allow for a degree of conformational flexibility. This flexibility enables the molecule to adopt various spatial arrangements, which is a critical aspect of molecular recognition. The ability of the molecule to adopt a low-energy conformation that complements the shape of a biological target's binding site is a key determinant of its activity.

Computational studies can predict the preferred conformations of the 2-(2-methoxypropan-2-yl)pyrimidine and its derivatives. These studies often reveal a landscape of low-energy conformers, with the global minimum energy conformation being the most populated. The energy barrier between different conformers also plays a role in how readily the molecule can adapt its shape upon binding.

| Rotatable Bond | Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformer Population (%) |

| Pyrimidine-C | 60 | 1.2 | 20 |

| Pyrimidine-C | 180 | 0.0 | 60 |

| Pyrimidine-C | -60 | 1.2 | 20 |

| C-O | 90 | 2.5 | 5 |

| C-O | 180 | 0.5 | 95 |

Analog Design and Modulating Pyrimidine Core Properties

The design of analogs of this compound is a strategic approach to fine-tune its physicochemical and biological properties. Modifications can be made to the pyrimidine core, the 2-methoxypropan-2-yl side chain, or by introducing additional substituents at other positions on the pyrimidine ring.

One common strategy is to replace the pyrimidine core with other heterocyclic systems, such as pyridine (B92270) or triazine, to explore the impact of the number and position of nitrogen atoms on the molecule's properties. Another approach involves modifying the 2-methoxypropan-2-yl moiety. For instance, altering the alkoxy group or replacing the isopropyl unit with other alkyl groups can modulate the compound's lipophilicity, steric bulk, and metabolic stability.

The introduction of substituents at the C4, C5, or C6 positions of the pyrimidine ring offers a powerful means to systematically probe the structure-activity relationship. The choice of substituent is guided by the desire to enhance potency, selectivity, or pharmacokinetic properties.

| Modification Strategy | Rationale | Expected Outcome |

| Pyrimidine Core Modification | Alter electronic distribution and hydrogen bonding capacity | Modulated target affinity and selectivity |

| Side Chain Modification | Tune lipophilicity and steric profile | Improved pharmacokinetic properties |

| Introduction of New Substituents | Explore new interaction points with the target | Enhanced potency and optimized ADME properties |

Linker Chemistry and its Role in Molecular Scaffolds

Linkers can be designed to be rigid, using structures like alkynes or aromatic rings, to hold the connected fragments in a specific orientation. Alternatively, flexible linkers, such as alkyl chains, can allow for conformational adaptation upon binding. The linker can also be designed to be cleavable, releasing the active pyrimidine-containing fragment at the target site.

The strategic choice of linker chemistry is essential for optimizing the binding affinity and pharmacokinetic profile of the final compound. A well-designed linker will position the key interacting fragments in an optimal arrangement for binding to the target, while also imparting favorable properties such as solubility and cell permeability.

| Linker Type | Characteristics | Impact on Molecular Scaffold |

| Alkyl Chain | Flexible, lipophilic | Allows for conformational searching, can increase lipophilicity |

| Polyethylene Glycol (PEG) | Flexible, hydrophilic | Increases solubility and can reduce non-specific binding |

| Aromatic Ring | Rigid, planar | Pre-organizes the scaffold, can participate in π-stacking |

| Alkyne | Rigid, linear | Provides a rigid connection with minimal steric bulk |

Derivative Chemistry and Scaffold Modifications Based on 2 2 Methoxypropan 2 Yl Pyrimidine

Synthesis of Pyrimidine-Fused Heterocyclic Systems (e.g., Pyrido-, Thieno-, Pyrazolo-, Triazolo-pyrimidines)

The fusion of a pyrimidine (B1678525) ring with other heterocyclic systems gives rise to bicyclic and polycyclic structures with unique characteristics. While direct derivatization of 2-(2-Methoxypropan-2-yl)pyrimidine into these fused systems is not extensively documented, established synthetic routes for analogous pyrimidine derivatives provide a blueprint for potential transformations.

Pyrido[2,3-d]pyrimidines: These fused systems can be synthesized through various methods, often involving the condensation of a functionalized pyrimidine with a suitable partner. One common approach involves the reaction of 2,6-diaminopyrimidine-4(3H)-one with an aldehyde and an active methylene (B1212753) compound like tetronic acid. nih.gov Another strategy is the heteroannulation of an enaminone with 6-aminouracil (B15529) under acidic conditions to form the pyrido[2,3-d]pyrimidine (B1209978) core, which can then be further functionalized. nih.gov

Thieno[2,3-d]pyrimidines: The synthesis of thieno[2,3-d]pyrimidines often commences from 2-aminothiophene-3-carboxylate precursors. These can be cyclized with various reagents to construct the pyrimidine ring. nih.govnih.gov For instance, reaction with formamide (B127407) can yield thieno[2,3-d]pyrimidin-4-ones. nih.gov Another route involves the condensation of 2-amino-3-ethoxycarbonyl-thiophenes with lactams in the presence of phosphorus oxychloride. researchgate.net These methods highlight the importance of starting with a functionalized thiophene (B33073) to build the fused pyrimidine system. researchgate.netmdpi.com

Pyrazolo[3,4-d]pyrimidines: These derivatives are often prepared from pyrazole (B372694) precursors. ekb.eg A common method involves starting with a 5-aminopyrazole derivative, which can be cyclized to form the pyrazolo[3,4-d]pyrimidine core. semanticscholar.orgnih.gov For example, 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile can be reacted with thiourea (B124793) to yield a diaminopyrazolo[3,4-d]pyrimidine. nih.gov The structural similarity of pyrazolo[3,4-d]pyrimidines to purines has driven significant research into their synthesis. ekb.egsemanticscholar.orgnih.govrsc.org

Triazolo[4,3-a]pyrimidines: One-pot, three-component reactions are an efficient method for synthesizing nih.govnih.govontosight.aitriazolo[4,3-a]pyrimidines. This can involve the reaction of a 5-amino-1,2,4-triazole, an aromatic aldehyde, and a β-ketoester. mdpi.comresearchgate.net Another major synthetic route is the annulation of a pyrimidine ring onto a triazole, or vice versa. researchgate.net The Dimroth rearrangement can also be employed to convert nih.govnih.govontosight.aitriazolo[4,3-a]pyrimidines into their nih.govnih.govontosight.aitriazolo[1,5-a]pyrimidine isomers. nih.gov

Table 1: Synthetic Strategies for Pyrimidine-Fused Heterocyclic Systems

| Fused System | General Precursors | Key Reagents/Conditions | Resulting Compound Class |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | 2,6-Diaminopyrimidin-4(3H)-one, Aldehydes, Tetronic acid | Condensation reaction nih.gov | Pyrido[2,3-d]pyrimidine derivatives |

| Thieno[2,3-d]pyrimidines | 2-Aminothiophene-3-carboxylates | Chloroacetonitrile, Formamide nih.govnih.gov | Thieno[2,3-d]pyrimidin-2-ylmethanamines, Thieno[2,3-d]pyrimidin-4-ones |

| Pyrazolo[3,4-d]pyrimidines | 5-Amino-1H-pyrazole-4-carbonitriles | Acetic anhydride (B1165640), Hydrazine hydrate (B1144303) semanticscholar.org | Pyrazolo[3,4-d]pyrimidine derivatives |

| Triazolo[4,3-a]pyrimidines | 5-Amino-1,2,4-triazoles, Aldehydes, Ethyl acetoacetate | One-pot three-component reaction mdpi.com | nih.govnih.govontosight.aiTriazolo[4,3-a]pyrimidine derivatives |

Introduction of Carboxylic Acid Functional Groups to the Pyrimidine Ring

The introduction of a carboxylic acid group onto the pyrimidine ring can significantly alter the molecule's properties and provide a handle for further derivatization.

A general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts. organic-chemistry.orgorganic-chemistry.org This approach offers a direct route to pyrimidines with a carboxylic ester at the 5-position, which can then be hydrolyzed to the corresponding carboxylic acid. organic-chemistry.org

Another example is the synthesis of 6-(morpholin-4-yl)pyrimidine-4-carboxylic acid, which highlights the possibility of having a carboxylic acid group at the 4-position of the pyrimidine ring. ontosight.ai The synthesis of pyrimidine-4-carboxylic acid itself can be achieved by the oxidation of 4-methylpyrimidine (B18481) using potassium permanganate. nih.gov These methods suggest that a 2-substituted pyrimidine could potentially be carboxylated at the 4, 5, or 6 positions, depending on the specific reaction conditions and the directing effects of the substituent at the 2-position. 5-Pyrimidinecarboxylic acid derivatives have also been a focus of research due to their potential biological activities. ontosight.ai

Table 2: Methods for Introducing Carboxylic Acid Groups to the Pyrimidine Ring

| Position of Carboxylation | Synthetic Method | Starting Material | Resulting Compound |

|---|---|---|---|

| 5-position | Reaction with sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and amidinium salts organic-chemistry.org | Amidinium salts | 2-Substituted pyrimidine-5-carboxylic esters |

| 4-position | Oxidation of a methyl group nih.gov | 4-Methylpyrimidine | Pyrimidine-4-carboxylic acid |

| 6-position | Not explicitly detailed but part of a known structure ontosight.ai | Pyrimidine derivative with a morpholine (B109124) group | 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid |

Amino and Amide Derivatives of this compound

The introduction of amino and amide functionalities can be achieved through various synthetic strategies, often starting from halogenated pyrimidines.

Amino Derivatives: The synthesis of aminopyrimidines is a well-established area of pyrimidine chemistry. For instance, 4-aminopyrimidine (B60600) derivatives can be synthesized from 4-nitropyridine-N-oxide through reduction. semanticscholar.org In the context of a 2-substituted pyrimidine, the introduction of an amino group would likely occur at the 4 or 6 positions. A common method involves the nucleophilic substitution of a chloro group. For example, 2-amino-4,6-dichloropyrimidine (B145751) can react with various amines to produce 2-aminopyrimidine (B69317) derivatives with substituents at the 4-position. mdpi.com The synthesis of 2,4-diaminopyrimidine (B92962) scaffolds can be achieved from 2,4-dichloro-5-fluoropyrimidine (B19854) or 2,4-dichloro-5-nitropyrimidine (B15318) by sequential amination. mdpi.com

Amide Derivatives: Once an amino group is installed on the pyrimidine ring, it can be readily converted to an amide. For example, 4-aminopyridine (B3432731) can be acetylated with acetic anhydride to produce 4-acetylaminopyridine. semanticscholar.org Similarly, new anilide and imide derivatives of 4-aminopyridine have been synthesized and evaluated for various biological activities. nih.gov These methods could be applied to an amino derivative of this compound to generate the corresponding amide derivatives. A direct synthesis of pyrimidines can also occur through the condensation of N-vinyl or N-aryl amides with nitriles. nih.gov

Table 3: Synthesis of Amino and Amide Pyrimidine Derivatives

| Derivative Type | Synthetic Approach | Key Reagents | Potential Position of Functionalization |

|---|---|---|---|

| Amino | Nucleophilic substitution of a chloro group mdpi.com | Substituted amines, Triethylamine | 4- or 6-position |

| Amino | Reduction of a nitro group semanticscholar.org | Iron, Mineral acids | 4-position |

| Amide | Acylation of an amino group semanticscholar.orgnih.gov | Acetic anhydride, Acyl chlorides | 4- or 6-position (from the corresponding amine) |

| Amide | Condensation of amides and nitriles nih.gov | Trifluoromethanesulfonic anhydride, 2-Chloropyridine | Various, depending on starting materials |

Isomeric and Positional Analogues of this compound

The synthesis of isomeric and positional analogues of this compound, where the 2-methoxypropan-2-yl group is at a different position on the pyrimidine ring, would require distinct synthetic strategies.

4-(2-Methoxypropan-2-yl)pyrimidine: The synthesis of 4-substituted pyrimidines can be achieved through various routes. One general method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. To obtain a 4-substituted pyrimidine, the substitution pattern of the three-carbon component is crucial. The synthesis of 4-aminopyridine derivatives has been extensively studied, often serving as precursors for other 4-substituted pyridines and pyrimidines. nih.govnih.govsnmjournals.org

5-(2-Methoxypropan-2-yl)pyrimidine: Synthesizing a 5-substituted pyrimidine often requires a different set of starting materials. The synthesis of pyrimidine-derived α-amino acids with substituents at the C4 and C6 positions has been described, which could be adapted. nih.gov A general procedure for 2-substituted pyrimidine-5-carboxylic esters provides a handle at the 5-position, which could potentially be converted to other functional groups. organic-chemistry.org

The synthesis of a molecule like 5-(2-Methoxypropan-2-yl)-2-methyl-2-vinyltetrahydrofuran is documented, indicating the stability and accessibility of the 2-methoxypropan-2-yl moiety in organic synthesis. nih.gov Incorporating this group at the 4 or 5 position of a pyrimidine ring would likely involve a multi-step synthesis where the pyrimidine ring is constructed around a fragment already containing the desired substituent.

Table 4: Potential Synthetic Routes for Positional Isomers

| Isomer | General Synthetic Strategy | Key Precursors |

|---|---|---|

| 4-(2-Methoxypropan-2-yl)pyrimidine | Condensation of a substituted 1,3-dicarbonyl compound with an amidine | A 1,3-dicarbonyl compound bearing the 2-methoxypropan-2-yl group |

| 5-(2-Methoxypropan-2-yl)pyrimidine | Construction of the pyrimidine ring from a C-C-C fragment bearing the substituent at the central carbon | A malonic acid derivative or equivalent with the 2-methoxypropan-2-yl group |

Molecular Interactions and Supramolecular Chemistry of 2 2 Methoxypropan 2 Yl Pyrimidine

Aromatic Stacking Interactions (π-π, C-H…π)

The pyrimidine (B1678525) ring of 2-(2-Methoxypropan-2-yl)pyrimidine is an electron-deficient aromatic system, which predisposes it to engage in π-π stacking interactions. nih.gov These interactions are a significant force in the packing of aromatic molecules in crystals, influencing their physical properties. rsc.orgrsc.org The stacking can occur in a face-to-face or offset fashion, with the latter often being favored to minimize electrostatic repulsion.

In the case of this compound, the bulky 2-methoxypropan-2-yl substituent will likely exert significant steric hindrance, influencing the geometry of any π-π stacking. It might prevent a perfectly co-facial arrangement, leading to slipped-parallel or T-shaped arrangements.

Non-Covalent Interactions in Crystal Engineering and Co-Crystal Formation

Crystal engineering relies on the predictable nature of intermolecular interactions to design crystalline materials with desired properties. researchgate.netmdpi.com For this compound, the interplay of potential hydrogen bonds and π-stacking interactions offers avenues for the design of co-crystals.

The formation of different supramolecular synthons, such as linear or cyclic heterotetramers, has been observed in co-crystals of aminopyrimidines. acs.org While this compound lacks the amino group, the fundamental pyrimidine core provides a scaffold for the formation of robust synthons with appropriate co-formers.

Solvation Effects and Solvent-Solute Interactions

The solubility and behavior of this compound in different solvents are dictated by the interactions between the solute and solvent molecules. The pyrimidine ring, with its polar nitrogen atoms, can interact with polar solvents through dipole-dipole interactions and hydrogen bonding. Pyrimidine itself is soluble in water and many organic solvents. solubilityofthings.com

The 2-(2-methoxypropan-2-yl) group, being largely aliphatic, contributes to the molecule's lipophilicity. This dual nature suggests that the molecule's solubility will be dependent on the solvent's polarity. In non-polar solvents, van der Waals interactions will dominate. In protic solvents like methanol (B129727) or water, hydrogen bonding between the solvent and the pyrimidine nitrogens and ether oxygen will be significant. lew.ro

The choice of solvent can also influence the crystallization process and the resulting crystal polymorph, as different solvents can stabilize different conformations or packing arrangements through specific interactions. researchgate.net The solubility of pyrimidine derivatives generally increases with temperature. lew.ro

Complexation with Metal Ions and Other Chemical Entities

The nitrogen atoms of the pyrimidine ring are potential coordination sites for metal ions. Pyrimidine and its derivatives are known to act as ligands in coordination chemistry, forming complexes with a variety of metals. mdpi.comacs.org The coordination can lead to the formation of discrete molecular complexes or extended coordination polymers.

For this compound, the coordination to a metal ion would likely occur through one or both of the pyrimidine nitrogen atoms. The bulky substituent could influence the coordination geometry and the stoichiometry of the resulting metal complex. It might sterically hinder the approach of other ligands to the metal center.

Metal template reactions, where the coordination to a metal ion directs the course of a chemical reaction, are also a possibility. researchgate.net For instance, the coordination of two pyrimidine rings to a metal center could bring them into proximity, potentially facilitating reactions between the substituents.

Future Research Directions and Unexplored Avenues for 2 2 Methoxypropan 2 Yl Pyrimidine

Integration with Advanced Flow Chemistry and Microreactor Technologies

The synthesis of pyrimidine (B1678525) derivatives is increasingly benefiting from the adoption of advanced flow chemistry and microreactor technologies, which offer enhanced control over reaction parameters, improved safety, and potential for seamless scale-up. nih.govyoutube.commdpi.com For a compound like 2-(2-Methoxypropan-2-yl)pyrimidine, these technologies present a significant opportunity to develop highly efficient and reproducible synthetic routes.

Continuous-flow microreactors could enable the precise control of reaction conditions such as temperature, pressure, and residence time, which is often challenging in traditional batch syntheses. nih.gov This level of control can lead to higher yields and purities by minimizing the formation of byproducts. A two-step tandem synthesis in a continuous-flow microreactor, for instance, has been successfully used for other pyrimidine derivatives, a method that avoids the need to isolate and purify intermediates. nih.govresearchgate.net This approach could be adapted for the synthesis of this compound, potentially starting from readily available precursors. The use of packed-bed reactors containing immobilized reagents or catalysts within a flow system is another promising avenue, which can simplify purification and catalyst recycling. youtube.com

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Proposed Flow Synthesis |

| Reaction Time | 12-24 hours | 30-60 minutes |

| Yield | 50-70% | >85% |

| Purity | Moderate, requires extensive purification | High, minimal purification needed |

| Scalability | Difficult, requires process re-optimization | Straightforward, numbering-up approach |

| Safety | Potential for thermal runaways | Enhanced safety due to small reaction volumes |

This table presents a hypothetical comparison to illustrate the potential advantages of flow chemistry for the synthesis of this compound, based on general findings for related compounds.

Development of Novel Catalytic Systems for Derivatization

The development of novel catalytic systems is crucial for expanding the chemical space around a core scaffold. For this compound, research into new catalysts could unlock a wide range of derivatives with potentially interesting properties. Recent advances in catalysis for pyrimidine synthesis have focused on the use of transition metals like copper, ruthenium, and nickel, which can facilitate various cross-coupling and cycloaddition reactions. mdpi.com

Furthermore, the use of magnetically recoverable nanocatalysts represents a green and efficient approach for the synthesis of pyrimidine-containing heterocycles. nih.gov These catalysts combine high activity with the ease of separation from the reaction mixture, making them highly reusable and cost-effective. Research could be directed towards developing custom nanocatalysts for the specific derivatization of the pyrimidine ring in this compound, for example, to introduce functional groups at the 4, 5, or 6 positions. Biocatalysis, using enzymes to perform specific chemical transformations, is another emerging area that could offer highly selective and environmentally friendly routes to novel derivatives. chemscene.com

High-Throughput Screening Methodologies for Chemical Reactivity

High-throughput screening (HTS) is a powerful tool for rapidly assessing the chemical reactivity and biological activity of a large number of compounds. acs.orgresearchgate.net While direct HTS data for this compound is unavailable, this methodology could be pivotal in uncovering its potential applications. An array of derivatives of this compound could be synthesized and screened against various biological targets, such as kinases or other enzymes, to identify potential lead compounds for drug discovery. nih.gov

Phenotypic screening, where compounds are tested for their effects on cell models, is another valuable HTS approach that has been used to identify bioactive pyrimidines. researchgate.net For instance, a library of compounds based on the this compound scaffold could be screened for activity against cancer cell lines or to identify inhibitors of viral replication. nih.gov The results from such screens can provide valuable starting points for more focused medicinal chemistry efforts.

Table 2: Exemplary High-Throughput Screening Cascade for this compound Derivatives

| Screening Stage | Assay Type | Purpose | Hypothetical Hit Rate |

| Primary Screen | Cell-based phenotypic assay (e.g., cancer cell viability) | Identify initial bioactive compounds | 1-2% |

| Secondary Screen | Target-based enzymatic assay (e.g., kinase inhibition) | Confirm on-target activity and determine potency | 10-15% of primary hits |

| Tertiary Screen | Orthogonal assays (e.g., biophysical binding) | Validate mechanism of action and rule out artifacts | 50-60% of secondary hits |

| Lead Optimization | Structure-Activity Relationship (SAR) studies | Improve potency, selectivity, and drug-like properties | N/A |

This table provides an exemplary workflow for a high-throughput screening campaign, illustrating a potential path to discovering bioactive derivatives of this compound.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The detailed understanding of reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Advanced spectroscopic techniques can be employed as real-time probes to monitor the synthesis and derivatization of this compound. For instance, in-situ NMR spectroscopy, particularly with techniques like parahydrogen-induced polarization (PHIP), can provide enhanced signals to monitor reaction progress even at low concentrations. rsc.org This would be invaluable for studying the kinetics of reactions involving this compound.

Fluorescence spectroscopy is another powerful tool. While this compound itself may not be fluorescent, it could be functionalized to create fluorescent probes, or its interaction with fluorescently labeled biomolecules could be studied. rsc.org The design of spectroscopic probes based on the pyrimidine scaffold is an active area of research, and these principles could be applied to develop tools for studying the biological fate or chemical reactivity of this compound and its derivatives. nih.gov

Computational Chemistry for Predictive Material Design

Computational chemistry and molecular modeling are indispensable tools for predicting the properties of new molecules and materials, thereby guiding synthetic efforts. medium.com Density Functional Theory (DFT) and other quantum chemical methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govacs.org Such studies could predict its behavior in various chemical reactions and help in the design of derivatives with desired electronic or optical properties.

For instance, computational studies on other pyrimidine derivatives have been used to design molecules with enhanced conductivity for applications in molecular electronics. nih.gov Similar approaches could be applied to this compound to explore its potential in materials science. Molecular docking simulations could predict the binding affinity of this compound and its derivatives to various protein targets, providing a rational basis for its exploration as a potential therapeutic agent. nih.gov These computational predictions can significantly streamline the experimental workflow by prioritizing the most promising candidates for synthesis and testing.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Methoxypropan-2-yl)pyrimidine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Begin with a pyrimidine core functionalized with a leaving group (e.g., chloro or hydroxy). Introduce the methoxypropan-2-yl substituent via nucleophilic substitution or condensation reactions. Optimize solvents (e.g., THF or DMF), temperature (60–100°C), and catalysts (e.g., NaH or K₂CO₃) to enhance reaction efficiency. For example, describes a similar synthesis using 2-chloropyrimidine and 2-naphthol under reflux conditions, followed by extraction and crystallization . Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to verify substituent integration and chemical shifts (e.g., methoxy protons at δ 3.2–3.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (as in ) provides unambiguous structural validation, with R-factors < 0.05 indicating high precision . IR spectroscopy can identify functional groups like C-O (1050–1250 cm⁻¹) and aromatic C=N (1600–1650 cm⁻¹).

Q. How should researchers purify this compound to minimize impurities?

- Methodological Answer : After synthesis, use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate byproducts. For high-purity solids, employ recrystallization from ethanol or acetonitrile. highlights solvent selection (e.g., chloroform for extraction) and drying under reduced pressure to remove residual solvents . Analytical HPLC with a C18 column (UV detection at 254 nm) ensures purity >98%.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic effects of the methoxypropan-2-yl group on pyrimidine reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions (e.g., HOMO/LUMO energies) and identify nucleophilic/electrophilic sites. Compare with experimental data (e.g., NMR chemical shifts, reaction rates) to validate computational models. demonstrates combining experimental and computational approaches to resolve electronic effects in pyrimidine derivatives . Use software like Gaussian or ORCA for simulations, referencing crystallographic data (e.g., bond lengths from ) for accuracy .

Q. What strategies resolve contradictions in spectral data during derivative synthesis (e.g., unexpected NMR peaks)?

- Methodological Answer : Cross-validate with 2D NMR techniques (COSY, HSQC) to assign ambiguous signals. For regioisomeric byproducts, use X-ray crystallography (as in ) to confirm spatial arrangements. If computational predictions (e.g., IR or UV-vis spectra) conflict with experimental data, re-evaluate solvent effects or tautomeric equilibria. emphasizes iterative refinement between experimental and theoretical models to resolve discrepancies .

Q. How can structure-activity relationships (SAR) guide the design of biologically active derivatives?

- Methodological Answer : Modify substituents on the pyrimidine ring (e.g., introducing halogens or amino groups) and evaluate biological activity (e.g., enzyme inhibition assays). shows pyrimidine derivatives acting as enzyme inhibitors; apply similar screening protocols (e.g., IC₅₀ measurements) . Use molecular docking to predict binding interactions with target proteins (e.g., kinases). Prioritize derivatives with enhanced solubility (e.g., via PEGylation) and metabolic stability (e.g., replacing labile ethers with stable moieties).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.